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molecular formula C6HF4NO2 B1293901 2,3,4,6-Tetrafluoronitrobenzene CAS No. 314-41-0

2,3,4,6-Tetrafluoronitrobenzene

Cat. No. B1293901
M. Wt: 195.07 g/mol
InChI Key: FDLCUAUNAWWSBX-UHFFFAOYSA-N
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Patent
US06562854B2

Procedure details

A solution comprising 2,3,4,6-tetrafluoronitrobenzene (0.6 g, 3.1 mmol) and ammonia in dioxane (Aldrich, 0.5M, 7.5 mmol) was stirred at room temperature for 3 hours to give a fine white precipitate. The mixture was diluted with an equal volume of water to dissolve the white precipitate and give yellow crystals. The crystals were isolated were collected and dried to provide 2,3,5-trifluoro-6-nitroaniline (307 mg, 51%) as yellow needles; m.p. 66° C.; 1H NMR (CDCl3) δ 6.4 (1H, m), δ 6.0 (2H, s).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[C:4]([F:10])[C:3]=1[N+:11]([O-:13])=[O:12].[NH3:14].O1CCOCC1>O>[F:8][C:7]1[C:6]([F:9])=[CH:5][C:4]([F:10])=[C:3]([N+:11]([O-:13])=[O:12])[C:2]=1[NH2:14]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1F)F)F)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
7.5 mmol
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a fine white precipitate
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the white precipitate
CUSTOM
Type
CUSTOM
Details
give yellow crystals
CUSTOM
Type
CUSTOM
Details
The crystals were isolated
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(N)C(=C(C=C1F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 307 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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